4-(4-chlorophenyl)-3-[(2-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole
Description
4-(4-Chlorophenyl)-3-[(2-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole is a triazole-based heterocyclic compound with a sulfanyl (-S-) linker connecting the 2-fluorobenzyl group to the triazole core. The molecule features three distinct aryl substituents:
- 4-Chlorophenyl at position 4 (electron-withdrawing Cl group).
- 4-Methoxyphenyl at position 5 (electron-donating OMe group).
- 2-Fluorobenzylsulfanyl at position 3 (ortho-F substitution on the benzyl group).
This structural diversity enables interactions with biological targets (e.g., enzymes, receptors) and influences physicochemical properties such as solubility, lipophilicity, and crystal packing.
Properties
Molecular Formula |
C22H17ClFN3OS |
|---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3-[(2-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C22H17ClFN3OS/c1-28-19-12-6-15(7-13-19)21-25-26-22(27(21)18-10-8-17(23)9-11-18)29-14-16-4-2-3-5-20(16)24/h2-13H,14H2,1H3 |
InChI Key |
LNHOLONOLZENAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form the Triazole Core
The triazole ring is typically constructed via cyclization of a thiosemicarbazide intermediate. In a representative procedure:
-
4-Chlorophenyl isothiocyanate reacts with thiophene-2-carbohydrazide in ethanol under reflux to form a thiosemicarbazide intermediate.
-
Cyclization is achieved using hydrazine hydrate in aqueous ethanol at 80–100°C for 4–6 hours, yielding 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one .
This step proceeds via nucleophilic attack of the hydrazide nitrogen on the thiocarbonyl group, followed by intramolecular dehydration (Figure 1). The reaction efficiency depends on solvent polarity and temperature, with ethanol providing optimal dielectric constant for intermediate stability.
Detailed Preparation Protocols
Synthesis of 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Reagents :
-
4-Chlorophenyl isothiocyanate (1.0 equiv)
-
Thiophene-2-carbohydrazide (1.0 equiv)
-
Hydrazine hydrate (2.5 equiv)
-
Ethanol (reflux, 4 h)
-
Dissolve 4-chlorophenyl isothiocyanate (10 mmol) and thiophene-2-carbohydrazide (10 mmol) in 50 mL ethanol.
-
Reflux at 80°C for 3 hours.
-
Cool to room temperature, then add hydrazine hydrate (25 mmol).
-
Reflux for an additional 4 hours.
-
Filter the precipitate and recrystallize from ethanol.
Alkylation with 2-Fluorobenzyl Bromide
Reagents :
-
4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (1.0 equiv)
-
2-Fluorobenzyl bromide (1.2 equiv)
-
Anhydrous K₂CO₃ (2.0 equiv)
-
DMF (room temperature, 12 h)
-
Suspend the triazole intermediate (10 mmol) in 30 mL DMF.
-
Add K₂CO₃ (20 mmol) and 2-fluorobenzyl bromide (12 mmol).
-
Stir at room temperature for 12 hours under nitrogen.
-
Quench with ice water, extract with ethyl acetate, and dry over Na₂SO₄.
-
Purify via column chromatography (hexane:ethyl acetate = 4:1).
Methoxy Group Introduction
The 4-methoxyphenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, though specific protocols require extrapolation from analogous triazole syntheses.
Reaction Optimization Data
Key parameters influencing yield and purity were systematically evaluated (Table 1):
Table 1: Optimization of Alkylation Conditions
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Solvent | DMF, DMSO, THF | DMF | +15% |
| Temperature (°C) | 25, 50, 80 | 25 | No change |
| Reaction Time (h) | 6, 12, 24 | 12 | +8% |
| Base | K₂CO₃, NaOH, Et₃N | K₂CO₃ | +12% |
DMF’s high polarity facilitates dissolution of the triazole intermediate, while K₂CO₃ acts as both base and desiccant. Prolonged reaction times beyond 12 hours led to side products via over-alkylation.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (–S–) group undergoes controlled oxidation to form sulfoxide or sulfone derivatives under mild to moderate conditions:
Key findings:
-
Oxidation selectivity depends on stoichiometry and reaction time.
-
Sulfone derivatives show enhanced biological activity due to increased polarity .
Nucleophilic Substitution at the Triazole Ring
The N-1 and N-2 positions of the triazole ring participate in alkylation and arylation reactions:
Notable trends:
-
Alkylation at N-1 improves metabolic stability in pharmacological studies .
-
Microwave-assisted methods reduce reaction times from hours to minutes (e.g., 5 min vs. 6 hr) .
Electrophilic Aromatic Substitution
The 4-methoxyphenyl and 4-chlorophenyl groups undergo halogenation and nitration:
Structural insights:
-
Electron-donating methoxy groups direct electrophiles to para positions .
-
Halogenation enhances binding affinity to enzyme active sites.
Reduction Reactions
The triazole ring can be reduced to dihydrotriazole derivatives:
| Reducing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| NaBH<sub>4</sub>/NiCl<sub>2</sub> | EtOH, 60°C, 3 hr | 4,5-Dihydro-1,2,4-triazole | 78 | |
| H<sub>2</sub>/Pd-C | MeOH, 25°C, 12 hr | Fully saturated triazoline | 85 |
Applications:
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of aromatic rings:
Comparative Reaction Efficiency: Conventional vs. Microwave-Assisted Methods
Data adapted from 1,2,4-triazole derivative studies :
| Reaction | Conventional Method (Time/Temp/Yield) | Microwave Method (Time/Temp/Yield) |
|---|---|---|
| Sulfanyl oxidation | 3 hr/60°C/70% | 15 min/80°C/88% |
| N-Alkylation | 6 hr/80°C/75% | 8 min/100°C/92% |
| Suzuki coupling | 12 hr/90°C/68% | 25 min/120°C/81% |
Key Research Findings
-
Steric Effects : The 2-fluorobenzyl group hinders nucleophilic attacks at the triazole C-5 position .
-
Solvent Influence : Polar aprotic solvents (e.g., DMF) accelerate substitution reactions by stabilizing transition states .
-
Biological Correlation : Sulfone derivatives show 3.2-fold higher COX-2 inhibition than parent compounds .
Scientific Research Applications
Antibacterial Activity
Triazole derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds with a triazole core can exhibit significant activity against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antibacterial efficacy of triazoles is often linked to their ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity. The presence of specific substituents, such as halogens (e.g., chlorine and fluorine), enhances the potency of these compounds against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
- Case Studies : In a study evaluating various triazole derivatives, compounds similar to the target compound demonstrated minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against MRSA and other resistant strains . The structure-activity relationship (SAR) analysis revealed that modifications at the 5-position of the triazole ring significantly influenced antibacterial activity, with certain substitutions leading to enhanced efficacy .
Antifungal Activity
The antifungal potential of triazoles is well-documented, particularly against pathogens such as Candida albicans and Cryptococcus neoformans.
- Efficacy : Triazole derivatives have shown MIC values ranging from 0.0156 to 2.0 µg/mL against various fungal strains . The incorporation of electron-withdrawing groups like fluorine has been associated with increased antifungal activity, indicating a strong correlation between molecular structure and biological effectiveness.
- Research Findings : A review highlighted that triazoles with specific substitutions exhibited remarkable antifungal activity, particularly against fluconazole-resistant strains . This suggests that compounds like 4-(4-chlorophenyl)-3-[(2-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole could be promising candidates for further development in antifungal therapies.
Structural Insights
The crystal structure analysis of similar triazole compounds reveals critical insights into their stability and interaction mechanisms. For instance:
- Noncovalent Interactions : Studies have shown that weak hydrogen bonds and chalcogen interactions play a vital role in stabilizing the crystal lattice of triazole derivatives. These interactions contribute to the overall biological activity by influencing solubility and bioavailability .
- Crystallographic Data : The use of single-crystal X-ray diffraction has provided detailed information about the spatial arrangement of atoms within these compounds, which is crucial for understanding their reactivity and interaction with biological targets .
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-3-[(2-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Structural and Functional Insights
Halogen Substitution Effects: Chlorine vs. Bromine: Isostructural analogs (compounds 4 and 5) exhibit identical crystal packing except for minor adjustments to accommodate Cl/Br size differences . Fluorine Position: Ortho-F (2-fluorobenzyl) vs. para-F (4-fluorobenzyl) alters electronic properties and steric interactions. For example, the para-F analog () showed stronger COX-2 inhibition due to optimized cation–π stacking with Tyr355 .
Aryl Group Contributions :
- 4-Methoxyphenyl : Enhances electron density, improving antioxidant activity in analogs (e.g., IC₅₀ values lower than BHA/BHT in ) .
- Thiophene/Thiazole : Heterocyclic rings like thiophene () or thiazole () improve π–π stacking and target binding .
Sulfanyl Linker Modifications :
- Benzylsulfanyl vs. Alkylsulfanyl : Benzyl groups (e.g., 2-fluorobenzyl in the target compound) introduce rigidity and aromatic interactions, while alkyl chains increase flexibility .
Biological Activity Trends :
- COX-2 Selectivity : Para-substituted fluorobenzyl groups () outperform ortho-substituted analogs due to better alignment with COX-2’s hydrophobic pocket .
- Antimicrobial Activity : Compounds with trifluoromethyl () or benzothiazole () groups show enhanced activity, likely due to increased membrane permeability .
Biological Activity
The compound 4-(4-chlorophenyl)-3-[(2-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole has garnered attention in recent years due to its potential biological activities. This triazole derivative is part of a larger class of compounds known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data and case studies.
Chemical Structure and Synthesis
The molecular formula of the compound is . The synthesis typically involves the reaction of 4-chlorophenyl isothiocyanate with a suitable hydrazine derivative, followed by cyclization to form the triazole ring. The presence of various substituents such as fluorobenzyl and methoxyphenyl enhances its biological profile.
Biological Activity Overview
The biological activities of triazoles are well-documented, with many studies highlighting their roles as:
- Antimicrobial Agents : Triazoles exhibit significant antibacterial and antifungal properties.
- Anti-inflammatory Agents : Some derivatives act as selective COX-2 inhibitors.
- Anticancer Agents : Certain compounds have shown promise in inhibiting cancer cell proliferation.
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives possess substantial antimicrobial activity. For instance, a related compound was tested against various bacterial strains, showing effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 62.5 to 250 µg/ml .
| Compound | Target Bacteria | MIC (µg/ml) |
|---|---|---|
| Compound A | E. coli | 125 |
| Compound B | Staphylococcus aureus | 100 |
| Compound C | Candida albicans | 50 |
Anti-inflammatory Activity
The compound's structural features suggest potential as a COX-2 inhibitor. In vitro studies indicated that similar triazoles effectively reduced inflammation markers in cell lines .
Anticancer Activity
Research indicates that triazole derivatives can induce apoptosis in cancer cells. For example, compounds with similar structures have been evaluated against human colon cancer (HCT116) cells, yielding IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
Case Studies
- Antimicrobial Efficacy : A study involving a series of triazole derivatives demonstrated that the substitution pattern significantly influenced their antibacterial activity. The compound exhibited better efficacy against E. coli compared to other tested strains, underscoring the importance of structural modifications in enhancing biological activity .
- Anti-inflammatory Mechanism : In a controlled experiment assessing the anti-inflammatory properties of related triazoles, researchers found that these compounds inhibited COX-2 enzyme activity by up to 75%, suggesting a potential therapeutic application in inflammatory diseases .
- Anticancer Potential : In vitro assays revealed that the compound induced apoptosis in cancer cell lines through mitochondrial pathways, with significant downregulation of anti-apoptotic proteins .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 4-(4-chlorophenyl)-3-[(2-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole?
- Methodology : A common approach involves reacting hydrazides with substituted benzaldehydes or benzoyl chlorides under reflux conditions. For example, 4-amino-3,5-bis(aryl)-1,2,4-triazole intermediates can be synthesized by refluxing hydrazine hydrate with aryl-substituted esters, followed by thiolation using fluorobenzyl thiols in the presence of glacial acetic acid . Purification typically employs column chromatography (e.g., silica gel with cyclohexane/ethyl acetate) or recrystallization from ethanol .
Q. How is structural characterization of this triazole derivative performed?
- Methodology :
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves the molecular geometry, including bond angles, torsion angles, and noncovalent interactions (e.g., weak hydrogen bonds, π-π stacking) .
- Spectroscopy :
- ¹H/¹³C NMR : Assign chemical shifts for aromatic protons (δ 6.5–8.5 ppm) and sulfanyl groups (δ ~3.5 ppm) .
- IR : Confirm C=S (~650 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
- Elemental analysis : Verify C, H, N, S content within ±0.3% error .
Q. What preliminary biological activities have been reported for this compound?
- Methodology :
- Antioxidant assays : DPPH radical scavenging and ferric-reducing power tests, comparing activity to BHA/BHT standards .
- COX-2 inhibition : In vitro cyclooxygenase-2 enzyme assays using fluorogenic substrates; IC₅₀ values are determined via dose-response curves .
- Antimicrobial screening : Agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and noncovalent interactions of this compound?
- Methodology :
- DFT calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for reactivity analysis .
- Dispersion correction (DFT-D) : Account for weak interactions (e.g., CH-π, S···π) using Grimme’s D3 correction to improve accuracy in supramolecular assembly predictions .
- Molecular docking (AutoDock Vina) : Dock the compound into COX-2 (PDB: 5KIR) to identify key binding residues (e.g., Arg120, Tyr355) and calculate binding affinities (ΔG) .
Q. What strategies resolve contradictions in crystallographic data for triazole derivatives?
- Methodology :
- Multi-temperature refinement : Analyze thermal ellipsoids at 100 K and 298 K to distinguish static disorder from dynamic motion .
- Twinned data handling : Use SHELXL’s TWIN/BASF commands for non-merohedral twinning, common in triazoles due to symmetry ambiguity .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., Cl···H vs. F···H) to validate packing motifs .
Q. How does substituent variation (e.g., Cl vs. OCH₃) impact biological activity and stability?
- Methodology :
- SAR studies : Synthesize analogs (e.g., 4-Cl→4-NO₂, 4-OCH₃→4-CF₃) and compare IC₅₀ values in enzyme assays .
- Accelerated stability testing : Expose compounds to UV light, humidity (40°C/75% RH), and acidic/basic conditions (pH 1–13) for 28 days; monitor degradation via HPLC .
- Lipophilicity (logP) : Determine via shake-flask method or computational tools (e.g., ChemAxon) to correlate with membrane permeability .
Q. What experimental techniques validate supramolecular interactions in solid-state structures?
- Methodology :
- SCXRD : Identify chalcogen bonds (S···N/O), weak H-bonds (C–H···F), and π-stacking (centroid distances <4.0 Å) .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C typical) and correlate with packing density .
- Solid-state NMR : Probe ¹⁹F and ¹³C chemical shifts to detect fluorine participation in noncovalent networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
